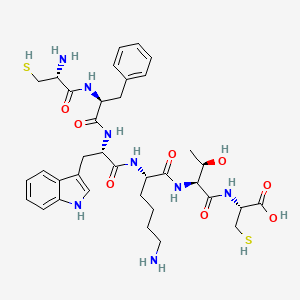
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine is a synthetic peptide composed of six amino acids: cysteine, phenylalanine, tryptophan, lysine, threonine, and another cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required quantity and purity of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, leading to the formation of cyclic structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as acylating agents, can modify amino acid side chains.
Major Products
Disulfide-bridged Cyclic Peptides: Formed through oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions on amino acid side chains.
Applications De Recherche Scientifique
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octreotide: A synthetic octapeptide with a similar structure, used in the treatment of acromegaly and certain types of tumors.
Somatostatin: A naturally occurring peptide hormone that regulates the endocrine system and inhibits the release of several other hormones.
Uniqueness
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine is unique due to its specific amino acid sequence and potential for forming disulfide-bridged cyclic structures. This structural feature can enhance its stability and biological activity compared to linear peptides.
Propriétés
Numéro CAS |
442685-60-1 |
|---|---|
Formule moléculaire |
C36H50N8O8S2 |
Poids moléculaire |
787.0 g/mol |
Nom IUPAC |
(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N8O8S2/c1-20(45)30(35(50)43-29(19-54)36(51)52)44-32(47)26(13-7-8-14-37)40-34(49)28(16-22-17-39-25-12-6-5-11-23(22)25)42-33(48)27(41-31(46)24(38)18-53)15-21-9-3-2-4-10-21/h2-6,9-12,17,20,24,26-30,39,45,53-54H,7-8,13-16,18-19,37-38H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,50)(H,44,47)(H,51,52)/t20-,24+,26+,27+,28+,29+,30+/m1/s1 |
Clé InChI |
KJVKCIFWTYUKAN-XBQNLWIDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)N)O |
SMILES canonique |
CC(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)

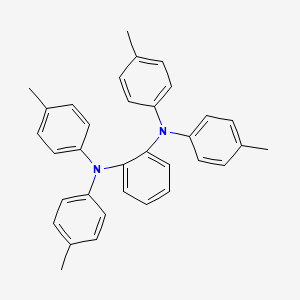
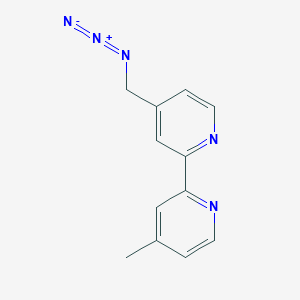
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)

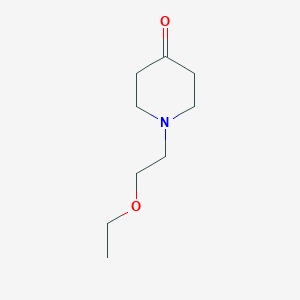
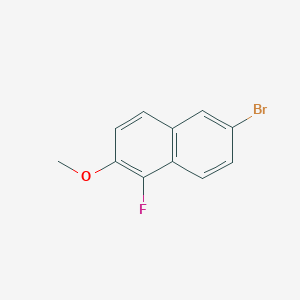

![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
